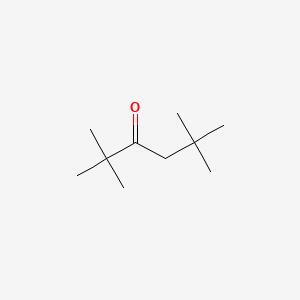
2,2,5,5-Tetramethyl-3-hexanone
Cat. No. B8667714
Key on ui cas rn:
868-91-7
M. Wt: 156.26 g/mol
InChI Key: XUXJQANAPZHLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08703103B2
Procedure details


2-chloro-2-methylpropane (75 g, 0.8 mol) was slowly added to magnesium pellets (19.5 g, 0.8 mol) in 800 mL of THF to make the Grignard reagent, tBuMgCl. This was added slowly to a mixture of cuprous chloride (49.5 g, 0.50 mol) and tertbutylacetylchloride (67.25 g, 0.50 mol), cooled to −50° C. in dry ice. After addition, the mixture was allowed to warm up to room temperature overnight. Most of the THF was removed by decreased pressure, followed by the addition of 500 mL of hexanes and 200 mL of 2M HCl. This mixture was filtered to remove the solid byproducts. The aqueous layer was washed 3× with 100 mL of hexanes, the hexanes layer washed 3× with 200 mL of 2M HCl, 2× with 200 mL of NaHCO3/water, 1× with 200 mL of water, and finally 1× with 200 mL of NaCl/water. The product mixture was then dried for an hour in MgSO4, which was subsequently removed by filtration. The hexane was then removed by atmospheric distillation.



[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
tBuMgCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].C([Mg]Cl)(C)(C)C.[C:13]([CH2:17][C:18](Cl)=[O:19])([CH3:16])([CH3:15])[CH3:14]>C1COCC1.C(=O)=O>[CH3:3][C:2]([CH3:5])([C:18](=[O:19])[CH2:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
tBuMgCl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Step Four
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
49.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
67.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)CC(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the THF was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 500 mL of hexanes and 200 mL of 2M HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solid byproducts
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed 3× with 100 mL of hexanes
|
WASH
|
Type
|
WASH
|
|
Details
|
the hexanes layer washed 3× with 200 mL of 2M HCl, 2× with 200 mL of NaHCO3/water, 1× with 200 mL of water, and finally 1× with 200 mL of NaCl/water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product mixture was then dried for an hour in MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was subsequently removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane was then removed by atmospheric distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C)(C(CC(C)(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
